molecular formula C12H19NO5 B1385968 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid CAS No. 1030429-90-3

4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid

Cat. No.: B1385968
CAS No.: 1030429-90-3
M. Wt: 257.28 g/mol
InChI Key: KDCFPICLOCEKAC-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid is a structurally complex carboxylic acid derivative characterized by a piperidine ring substituted with a 2-methoxy-2-oxoethyl group at the 4-position, conjugated to a 4-oxobutanoic acid moiety. The piperidine and succinate (4-oxobutanoic acid) motifs are common in drug design due to their conformational flexibility and ability to engage in hydrogen bonding or ionic interactions with biological targets .

Properties

IUPAC Name

4-[4-(2-methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-18-12(17)8-9-4-6-13(7-5-9)10(14)2-3-11(15)16/h9H,2-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCFPICLOCEKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential use as a pharmaceutical intermediate. It can serve as a precursor for various biologically active molecules, particularly those targeting neurological pathways. The methoxy group and the piperidine ring contribute to its ability to interact with neurotransmitter systems.

Case Study: Neuropharmacology

Research indicates that derivatives of this compound exhibit activity at serotonin receptors, particularly the 5-HT1F subtype, which is implicated in migraine treatment. A study demonstrated that modifications of the piperidine structure can enhance binding affinity and selectivity towards these receptors, suggesting potential therapeutic applications in treating migraines and other neurological disorders .

The biological activity of 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid has been explored in various contexts:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. The electron-withdrawing effect of substituents can enhance interactions with microbial targets, suggesting that this compound may also possess such properties.
  • Cytokine Modulation : Preliminary studies suggest that this compound may influence cytokine profiles, potentially offering applications in inflammatory diseases. For instance, its structural analogs have been shown to modulate cytokine responses in vitro, indicating a pathway for therapeutic development .
Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
NeurologicalBinding affinity for serotonin receptors
Cytokine modulationAlteration of inflammatory cytokine levels

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The methoxy and oxobutanoic acid moieties are introduced via acylation and alkylation reactions.

These synthetic pathways highlight the compound's potential for industrial applications as a versatile building block in drug synthesis.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy-oxoethyl group may also play a role in binding to enzymes or other proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid, highlighting differences in substituents, biological activity, and synthesis pathways:

Compound Name Substituents Molecular Weight (g/mol) Reported Bioactivity Key References
This compound Piperidine with 2-methoxy-2-oxoethyl group Not explicitly reported Limited direct data; inferred potential for enzyme modulation based on structural analogs
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid Piperazine with 4-fluorobenzenesulfonyl group Not explicitly reported Likely protease or receptor antagonism due to sulfonyl group
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid Piperidine with 1,1-difluoroethyl group 249.25 Investigated as a fluorinated analog for enhanced metabolic stability
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid Chlorophenyl and methylpiperazine substituents 310.78 Antimicrobial and enzyme inhibitory activity
4-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]-4-oxobutanoic acid (S7) Menthyl ester substituent ~268.3 (estimated) Anti-inflammatory activity in curcumin derivatives
4-(Benzenesulfonylamino)-4-oxobutanoic acid Benzenesulfonamide group Not explicitly reported Enzyme inhibition (e.g., thymidylate synthase)

Key Structural Variations and Implications

Piperidine vs. Fluorinated substituents (e.g., in 4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid) improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Ester vs. Amide Linkages: Compounds like S7 (menthyl ester) exhibit anti-inflammatory activity, while amide-linked derivatives (e.g., 4-(benzenesulfonylamino)-4-oxobutanoic acid) are more resistant to hydrolysis and target enzymes like thymidylate synthase .

Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., chlorophenyl in 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid) enhance binding to hydrophobic pockets in enzymes or receptors, whereas aliphatic chains (e.g., 2-methoxy-2-oxoethyl) may improve membrane permeability .

Biological Activity

4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17N1O4\text{C}_{12}\text{H}_{17}\text{N}_{1}\text{O}_{4}

This structure features a piperidine ring, which is known to impart various biological properties to compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that derivatives of 4-oxobutanoic acid exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain synthesized derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

CompoundMIC against Staphylococcus aureusMIC against Escherichia coli
Compound A50 µg/mL100 µg/mL
Compound B25 µg/mL75 µg/mL

Anticancer Activity

In the realm of cancer research, derivatives of this compound have shown promise as potential anticancer agents. A study highlighted that modifications to the oxobutanoic acid moiety can enhance cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it could reduce inflammation markers in animal models, suggesting a potential application in treating inflammatory diseases .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Case Study on Antimicrobial Efficacy : A study synthesized multiple derivatives of 4-oxobutanoic acid and tested their efficacy against clinical isolates. Results showed that some derivatives had an antimicrobial effect comparable to conventional antibiotics, indicating their potential as alternative treatments .
  • Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of piperidine derivatives. The study found that specific modifications led to increased activity against breast cancer cell lines, with IC50 values significantly lower than those of untreated controls .
  • Case Study on Inflammation : Research involving animal models indicated that treatment with the compound resulted in a marked reduction in paw edema induced by inflammatory agents, showcasing its therapeutic potential in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Reactant of Route 2
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4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid

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